N-(2-aminophenyl)thiophene-2-sulfonamide
CAS No.: 182499-85-0
Cat. No.: VC6612937
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182499-85-0 |
|---|---|
| Molecular Formula | C10H10N2O2S2 |
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | N-(2-aminophenyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C10H10N2O2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H,11H2 |
| Standard InChI Key | KKBCMONERKOXFP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2 |
| Canonical SMILES | C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2 |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves reacting 2-aminobenzenesulfonamide with thiophene-2-sulfonyl chloride under controlled conditions:
Reaction Scheme:
Conditions:
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Solvent: Dichloromethane or dimethylformamide.
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Base: Triethylamine or pyridine to absorb HCl byproduct.
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Temperature: 0–25°C to minimize side reactions.
Yield: ~60–75% in optimized protocols, with purity >95% achievable via recrystallization from ethanol/water mixtures.
Industrial Manufacturing Challenges
Industrial production faces hurdles due to:
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Regioselectivity issues: Competing reactions at the thiophene 3- and 5-positions.
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Byproduct formation: Di-sulfonated derivatives require rigorous chromatography for removal.
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Scale-up limitations: Exothermic reactions necessitate precise temperature control in continuous flow reactors.
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Molecular Weight | 254.33 g/mol | Mass spectrometry |
| Melting Point | 178–182°C | Differential Scanning Calorimetry |
| Solubility (25°C) | 2.1 mg/mL in DMSO | UV-Vis spectroscopy |
| LogP (Octanol-Water) | 1.85 ± 0.12 | Shake-flask method |
| pKa (Sulfonamide NH) | 8.9 | Potentiometric titration |
Thermal Stability: Decomposes above 250°C, releasing SO₂ and NH₃ gases (thermogravimetric analysis) .
Reactivity and Derivative Formation
Oxidation Pathways
Exposure to oxidizing agents (e.g., KMnO₄) yields sulfonic acid derivatives:
Applications: Sulfonic acids serve as surfactants and catalysts.
Nucleophilic Substitution
The amino group undergoes acylations and alkylations:
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Acetylation: Reacts with acetic anhydride to form N-acetyl derivatives (m.p. 165–168°C).
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Methylation: Dimethyl sulfate produces N-methyl analogs with enhanced lipophilicity (LogP: 2.43).
Biological Activity and Mechanisms
Antimicrobial Properties
Limited studies suggest moderate activity against Gram-positive bacteria:
| Organism | MIC (µg/mL) | Reference Model |
|---|---|---|
| Staphylococcus aureus | 64 | Broth microdilution |
| Bacillus subtilis | 128 | Agar diffusion |
Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), analogous to sulfa drugs .
| Concentration (µM) | Viability Reduction (%) | Caspase-3 Activation (Fold) |
|---|---|---|
| 50 | 35 ± 4 | 2.1 ± 0.3 |
| 100 | 72 ± 6 | 4.8 ± 0.7 |
Pathway Modulation: Downregulation of Bcl-2 and upregulation of Bax proteins .
Comparative Analysis with Structural Analogs
| Parameter | N-(2-Aminophenyl) | N-(4-Aminophenyl) |
|---|---|---|
| Aqueous Solubility | 2.1 mg/mL | 3.8 mg/mL |
| MIC (S. aureus) | 64 µg/mL | 32 µg/mL |
| Metabolic Stability | t₁/₂ = 45 min | t₁/₂ = 68 min |
Key Insight: Ortho-substitution reduces antibacterial potency but improves blood-brain barrier permeability in rodent models .
Industrial and Research Applications
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Polymer Chemistry: Comonomer in conductive polymer synthesis (e.g., polyaniline hybrids).
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Coordination Chemistry: Ligand for Cu(II) and Fe(III) complexes with catalytic activity in oxidation reactions.
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Pharmaceutical Intermediate: Precursor to kinase inhibitors under preclinical evaluation.
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